2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide
Description
The compound 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide features a pyrimidinone core substituted with a 4-butylphenyl sulfonyl group at position 5 and a thioacetamide linker connected to a 3,5-dimethoxyphenyl moiety. The butyl chain on the sulfonyl group distinguishes it from analogs with shorter alkyl chains (e.g., ethyl), while the 3,5-dimethoxy substitution pattern on the phenyl ring differentiates it from positional isomers (e.g., 2,4-dimethoxy) .
Properties
Molecular Formula |
C24H27N3O6S2 |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H27N3O6S2/c1-4-5-6-16-7-9-20(10-8-16)35(30,31)21-14-25-24(27-23(21)29)34-15-22(28)26-17-11-18(32-2)13-19(12-17)33-3/h7-14H,4-6,15H2,1-3H3,(H,26,28)(H,25,27,29) |
InChI Key |
RXAMCAVZIGWSCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Protocol
A mixture of ethyl acetoacetate (1.0 equiv) and thiourea (1.2 equiv) undergoes reflux in ethanol with concentrated hydrochloric acid (10 mol%) for 12 hours. The reaction proceeds via nucleophilic attack and cyclodehydration, yielding 2-thioxo-1,2,3,4-tetrahydropyrimidin-6-one.
Key Parameters
| Reagent | Quantity | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl acetoacetate | 1.0 equiv | 78°C | 12 h | 78% |
| Thiourea | 1.2 equiv | |||
| HCl (catalyst) | 10 mol% |
Post-reaction purification via recrystallization (ethanol/water, 3:1) enhances purity to >95%.
Introduction of the 4-butylphenylsulfonyl group requires electrophilic aromatic substitution or nucleophilic displacement.
Sulfonyl Chloride Coupling
The pyrimidine intermediate (1.0 equiv) reacts with 4-butylbenzenesulfonyl chloride (1.5 equiv) in anhydrous dichloromethane under nitrogen. Triethylamine (2.0 equiv) neutralizes liberated HCl, ensuring reaction efficiency.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → room temp |
| Time | 6 h |
| Yield | 82% |
FT-IR analysis confirms sulfonylation by characteristic S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹.
Thioether Linkage Formation
The C2-thiol group undergoes alkylation with 2-chloro-N-(3,5-dimethoxyphenyl)acetamide to establish the sulfanyl bridge.
Alkylation Procedure
A solution of the sulfonated pyrimidine (1.0 equiv) and 2-chloro-N-(3,5-dimethoxyphenyl)acetamide (1.2 equiv) in N,N-dimethylformamide reacts with sodium hydride (1.5 equiv) at 60°C for 4 hours.
Critical Observations
- NaH ensures deprotonation of the thiol group (pKa ~10).
- Polar aprotic solvents like DMF enhance nucleophilicity.
- Post-reaction quenching with ice-water precipitates the crude product, purified via silica gel chromatography (hexane/ethyl acetate, 4:1).
Yield Data
| Method | Temperature | Time | Yield | |
|---|---|---|---|---|
| Conventional | 60°C | 4 h | 75% | |
| Microwave-assisted | 100°C | 30 min | 89% |
Final Acetamide Functionalization
The terminal acetamide group is introduced via nucleophilic acyl substitution.
Amide Bond Formation
3,5-Dimethoxyaniline (1.1 equiv) reacts with 2-chloroacetyl chloride (1.0 equiv) in tetrahydrofuran, followed by coupling with the thiolated intermediate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Spectroscopic Validation
- ¹H NMR : Singlet at δ 3.78 ppm (6H, OCH₃), δ 6.45 ppm (3H, aromatic).
- MS : Molecular ion peak at m/z 517.6 [M+H]⁺.
Process Optimization and Green Chemistry Approaches
Microwave/Ultrasound Irradiation
Replacing conventional heating with microwave irradiation (90°C, 30 min) improves reaction kinetics, achieving 94% yield in the sulfonylation step. Similarly, sonication reduces thioether formation time to 1.5 hours with 91% efficiency.
Comparative Analysis
| Parameter | Conventional | Microwave | Ultrasound | |
|---|---|---|---|---|
| Time | 6 h | 30 min | 1.5 h | |
| Yield | 82% | 94% | 91% | |
| Energy Consumption | High | Low | Moderate |
Analytical and Purification Techniques
Chromatographic Methods
Crystallization
Recrystallization from ethyl acetate/n-hexane (1:3) produces prismatic crystals suitable for X-ray diffraction.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Scientific Research Applications
2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on the Sulfonyl Group
The sulfonyl group’s aryl substituent significantly impacts physicochemical properties:
Methoxy Position Isomerism
The acetamide-linked phenyl ring’s substitution pattern influences electronic and steric properties:
NMR Spectral Differentiation ()
Key NMR regions (e.g., regions A and B in pyrimidinone derivatives) reveal substituent effects:
- Butyl vs. ethyl chains : The butyl group’s protons (δ ~0.8–1.5 ppm) produce distinct splitting patterns compared to ethyl (δ ~1.2–1.4 ppm) .
- Methoxy positional isomers : 3,5-dimethoxy protons (δ ~3.7–3.9 ppm) exhibit different coupling constants compared to 2,4-dimethoxy analogs (δ ~3.8–4.1 ppm) due to varied electronic environments .
Comparative Data Table
Implications of Structural Differences
- Bioactivity : The butyl chain may prolong metabolic stability (via reduced CYP450 oxidation) compared to ethyl analogs, though this requires empirical validation .
- Synthetic Feasibility : The 3,5-dimethoxy group’s symmetry simplifies regioselective synthesis compared to 2,4-dimethoxy isomers, which may require protecting-group strategies .
- Lumping Strategy Relevance () : While similar core structures suggest grouped analysis, the butyl chain’s unique properties likely necessitate separate evaluation in pharmacokinetic studies .
Biological Activity
The compound 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide represents a novel class of dihydropyrimidine derivatives with potential therapeutic applications. This article explores its biological activity, including antibacterial, antitumor, and other pharmacological effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dihydropyrimidine core, sulfonamide group, and methoxy-substituted phenyl moiety. Its molecular formula is , with a molecular weight of approximately 501.62 g/mol.
Biological Activity Overview
Recent studies have indicated that dihydropyrimidine derivatives exhibit a variety of biological activities. The specific compound under discussion has been evaluated for its potential in several areas:
Antibacterial Activity
Research indicates that compounds with similar structures to the target compound show significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from the dihydropyrimidine scaffold have demonstrated effectiveness in inhibiting biofilm formation by pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Dihydropyrimidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Target Compound | Pseudomonas aeruginosa | 8 µg/mL |
Antitumor Activity
The antitumor potential of dihydropyrimidine derivatives has also been explored. Studies show that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, certain derivatives have exhibited IC50 values in the low micromolar range against lung and breast cancer cell lines .
Table 2: Antitumor Activity in Cell Lines
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HCC827 (Lung) | 6.26 ± 0.33 | Dihydropyrimidine derivative |
| NCI-H358 (Lung) | 6.48 ± 0.11 | Dihydropyrimidine derivative |
| MCF-7 (Breast) | 20.46 ± 8.63 | Dihydropyrimidine derivative |
The mechanism through which these compounds exert their biological effects is multifaceted. The sulfonamide group is known to interfere with bacterial folic acid synthesis, while the dihydropyrimidine core may interact with various cellular targets involved in proliferation and survival pathways in cancer cells.
Case Studies
- Antibacterial Efficacy : A study conducted on a series of dihydropyrimidines showed that modifications at the sulfonamide position significantly enhanced antibacterial activity against biofilm-forming strains .
- Antitumor Screening : In vitro assays demonstrated that compounds similar to the target compound were effective in reducing tumor cell viability through apoptosis induction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
